Anthracene, 9-(methylthio)-

Vue d'ensemble

Description

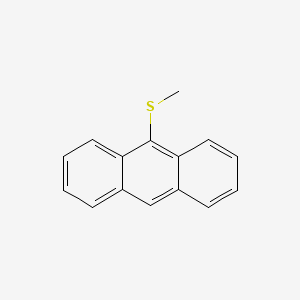

Anthracene, 9-(methylthio)- is a useful research compound. Its molecular formula is C15H12S and its molecular weight is 224.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality Anthracene, 9-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthracene, 9-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has shown that anthracene derivatives can exhibit significant anticancer properties. A study focused on 9,10-dihydro-9,10-ethanoanthracene compounds demonstrated their antiproliferative effects against Burkitt’s lymphoma cell lines. The structural modifications of these compounds were achieved through Diels-Alder reactions, leading to the identification of lead compounds with promising biological activities. Specifically, certain derivatives showed pro-apoptotic effects and inhibited drug efflux mechanisms in multidrug-resistant cancer cells .

Mechanism of Action

The mechanism behind the anticancer activity often involves the interaction with cellular targets such as L-type calcium channels and glucocorticoid receptors. These interactions can lead to altered cellular signaling pathways that promote apoptosis in cancer cells .

Materials Science

Non-Linear Optical Properties

Anthracene derivatives, including anthracene, 9-(methylthio)-, have been investigated for their non-linear optical (NLO) properties. These materials are utilized in optical limiting applications and electrochemical sensing due to their ability to modulate light intensity and enhance signal detection . The incorporation of various substituents can significantly affect their optical characteristics and efficiency.

Fluorescent Materials

Recent studies have explored the potential of anthracene derivatives as fluorescence emitters. These compounds demonstrate intramolecular charge transfer properties, which are beneficial for applications in cellular imaging. For instance, novel anthracene derivatives synthesized with cyano substitutions exhibited enhanced photophysical properties and showed promise for use in biological imaging . The ability to stain cellular structures more effectively than traditional fluorescent dyes indicates a significant advancement in biomedical applications.

Case Studies

Propriétés

Numéro CAS |

89249-29-6 |

|---|---|

Formule moléculaire |

C15H12S |

Poids moléculaire |

224.32 g/mol |

Nom IUPAC |

9-methylsulfanylanthracene |

InChI |

InChI=1S/C15H12S/c1-16-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3 |

Clé InChI |

LAWLABOLIGYLRG-UHFFFAOYSA-N |

SMILES canonique |

CSC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.